![molecular formula C18H16N2OS B2403110 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1796947-42-6](/img/structure/B2403110.png)
1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
“1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea” is a complex organic compound that contains a urea group (-NH-CO-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), a benzyl group (C6H5CH2-) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl amine with a phenyl isocyanate to form the urea group . The thiophene group could be introduced through a separate synthetic step, possibly involving a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea, phenyl, benzyl, and thiophene groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the urea group could participate in acid-base reactions, while the phenyl and thiophene groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the compound is likely to be solid at room temperature and could have moderate solubility in polar solvents .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, including “1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea”, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Anti-Inflammatory Properties
These compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Psychotic Properties
Thiophene-based analogs have also been found to have anti-psychotic properties . This opens up possibilities for their use in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have shown anti-arrhythmic properties , suggesting their potential use in the management of cardiac arrhythmias.
Anti-Anxiety Properties
The anti-anxiety properties of thiophene-based analogs make them potential candidates for the development of new anxiolytic drugs.
Anti-Fungal Properties
These compounds have demonstrated anti-fungal properties , indicating their potential use in the treatment of fungal infections.
Antioxidant Properties
Thiophene-based analogs have been found to possess antioxidant properties . This suggests their potential use in the management of conditions associated with oxidative stress.
Estrogen Receptor Modulating Properties
These compounds have shown estrogen receptor modulating properties , indicating their potential use in the treatment of conditions associated with estrogen receptor dysregulation.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed investigations of its physical and chemical properties, and biological studies to explore its potential therapeutic effects .
properties
IUPAC Name |
1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQVRGHACIGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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